4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole ring and an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenoxy group via an etherification reaction. The final step often involves the functionalization of the benzene ring to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(2-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,4-diol
Uniqueness
The uniqueness of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxyphenoxy group and the pyrazole ring can confer unique properties compared to similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-18-11(2)19-20-17(18)13-9-8-12(21)10-14(13)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYTXEUOJDUZNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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